![molecular formula C16H11BO2S B2640089 Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid CAS No. 1447709-01-4](/img/structure/B2640089.png)

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

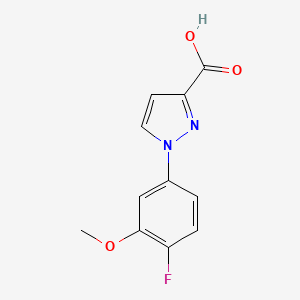

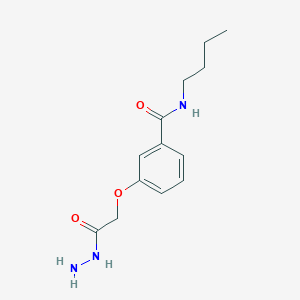

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is an organic compound with the molecular formula C16H11BO2S . It is also known by other names such as Naphtho[2,1-b]thianaphthene, 3,4-Benzo-9-thiafluorene, 7-Thia-7H-benzo[c]fluorene, Benzo[b]naphto[1,2-d]thiophene, Benzo[b]naphtho[1,2]thiophene, and Dibenzo[b]naphtho[1,2d]thiopnene .

Synthesis Analysis

The synthesis of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid primarily involves two methods . One method involves the condensation reaction of thiophene boronic esters with aromatic ketones . The other method involves the reaction of fluoroborate salts of Benzo[b]naphtho[1,2-d]thiophene with sulfuric acid .Molecular Structure Analysis

The molecular structure of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid can be viewed using Java or Javascript . The IUPAC name for this compound is naphtho[2,1-b]benzothiophen-5-ylboronic acid .Physical And Chemical Properties Analysis

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid has a molecular weight of 278.13 . It has a predicted density of 1.40±0.1 g/cm3 . The predicted boiling point is 566.6±42.0 °C . It is insoluble in water .Applications De Recherche Scientifique

Organic Synthesis

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is often used as an important intermediate in organic synthesis . It can be prepared through the reaction of Benzo[b]naphtho[1,2-d]thiophene with boronic acid .

Organic Electronics

This compound has a wide range of uses in the fabrication of organic electronic devices . For instance, it can be used in the production of organic light-emitting diodes (OLEDs) .

Organic Photovoltaics

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is also used in the manufacture of organic thin-film solar cells . These solar cells are a type of photovoltaic that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules, for light absorption and charge transport to produce electricity from sunlight.

Photophysical Properties

The compound exhibits excellent fluorescence characteristics both in solution and in the solid state . This makes it a valuable material in the field of photophysics.

Fluorescence Variation with Different Brønsted Acids

The fluorescence of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid varies with different Brønsted acids . This property illustrates the high application potential of these compounds in various fields, including sensing and imaging.

Biomimetic Synthesis

Inspired by the biodegradation of benzothiophene, a practical synthetic route to nonsymmetrical thiophene-fused aromatic systems has been developed . This biomimetic synthesis approach could potentially lead to the discovery of new materials and applications.

Safety and Hazards

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is considered an irritant and harmful substance . It can cause irritation to the eyes, respiratory system, and skin . It is recommended to wear appropriate gloves, eye protection, and protective clothing when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Orientations Futures

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is an important organic optoelectronic material with wide applications in organic electronic devices . It can be used as a luminescent layer and photoelectric conversion layer material in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) . It has excellent optoelectronic properties, such as high fluorescence efficiency, narrow emission spectrum, and excellent carrier transport performance, making it play an important role in devices .

Mécanisme D'action

Target of Action

Similar compounds have been used in organic electronic devices , suggesting that this compound might interact with certain types of organic materials or structures.

Action Environment

The action, efficacy, and stability of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of the boronic acid group. Also, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

naphtho[2,1-b][1]benzothiol-5-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2S/c18-17(19)13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)20-15/h1-9,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSIVKCZCZDTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4S2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640006.png)

![ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate](/img/structure/B2640008.png)

![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2640012.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640013.png)

![2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide](/img/structure/B2640016.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2640018.png)

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B2640025.png)